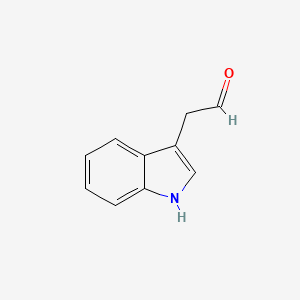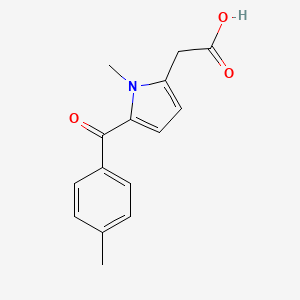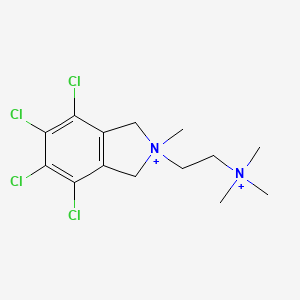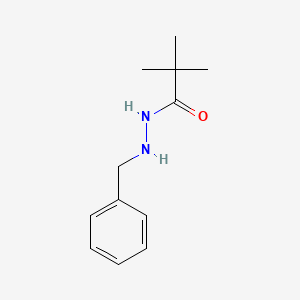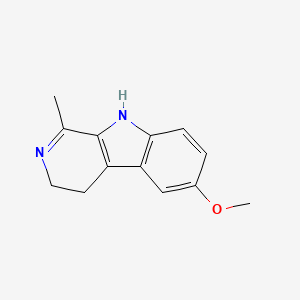
6-Methoxyharmalan
Descripción general
Descripción
6-Methoxyharmalan is a carboline alkaloid that occurs in the stems and leaves of Virola cuspidata . The structure has been shown to be 3:4-dihydro-6-methoxy-l-methyl-iJ-carboline .
Molecular Structure Analysis
The molecular formula of 6-Methoxyharmalan is C13H14N2O . Its average mass is 214.263 Da and its monoisotopic mass is 214.110611 Da .Physical And Chemical Properties Analysis
6-Methoxyharmalan has a molecular weight of 214.26 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Neuropharmacology
6-Methoxyharmalan has been implicated in the modulation of various neurotransmitter systems. It is known to interact with serotonin receptors, which could make it valuable in studying mood disorders and potential antidepressant effects. Its influence on dopamine receptors also suggests applications in researching Parkinson’s disease and other movement disorders .
Sleep Disorders
Research indicates that 6-Methoxyharmalan may play a role in sleep regulation. It has been associated with the treatment of sleep disorders and primary insomnia. Its interaction with melatonin receptors could be crucial in understanding the sleep-wake cycle and developing new sleep aids .
Alzheimer’s and Parkinson’s Disease
The compound’s potential neuroprotective properties make it a candidate for research into neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies are exploring its ability to protect neurons and its effects on brain chemistry related to these conditions .
Anticancer Research
6-Methoxyharmalan may have applications in cancer research due to its ability to interact with various cellular pathways. Its role in apoptosis and cell cycle regulation is of particular interest in the development of novel anticancer therapies .
Psychoactive Effects
This compound has been isolated from plants known to have psychoactive properties. Its effects on the central nervous system could provide insights into the mechanisms of psychoactivity and help in creating treatments for substance abuse and addiction .
Transdermal Therapeutic Systems
There is ongoing research into the use of 6-Methoxyharmalan in transdermal therapeutic systems. This involves studying its absorption through the skin and its potential in delivering medication for various conditions, including mental health disorders .
Pharmacokinetics
Understanding the pharmacokinetic profile of 6-Methoxyharmalan is essential for its application in medicine. Research into its absorption, distribution, metabolism, and excretion can inform dosage forms and delivery methods for therapeutic use .
Drug Development
6-Methoxyharmalan’s diverse interactions with biological systems make it a valuable tool in drug discovery and development. Its molecular structure serves as a scaffold for designing new drugs with targeted actions on specific neurotransmitter systems .
Propiedades
IUPAC Name |
6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHRMFLDKKSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957306, DTXSID10901872 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyharmalan | |
CAS RN |
3589-73-9 | |
| Record name | 6-Methoxyharmalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxyharmalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYHARMALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?
A1: While the provided research papers discuss the biological activity of 6-methoxyharmalan, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.
Q2: How does the structure of 6-methoxyharmalan relate to its activity as a serotonin and dopamine uptake inhibitor?
A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including 6-methoxyharmalan, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including 6-methoxyharmalan, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in 6-methoxyharmalan might be important for its interaction with serotonin transporters in platelets.
Q3: Does 6-methoxyharmalan exhibit any effects on calcium channels in smooth muscle?
A7: While 6-methoxyharmalan itself is not directly studied, other harmala alkaloids, structurally similar to 6-methoxyharmalan, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that 6-methoxyharmalan might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.
Q4: How does 6-methoxyharmalan compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?
A8: In rats trained to discriminate ibogaine, 6-methoxyharmalan was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that 6-methoxyharmalan might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



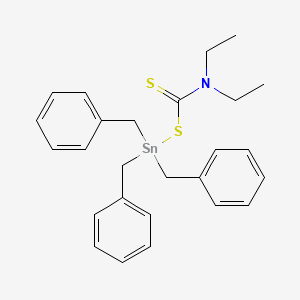
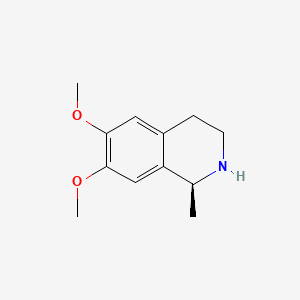
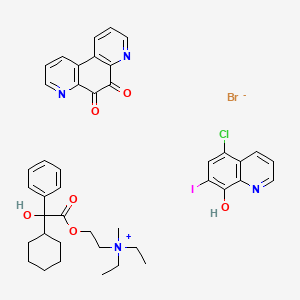



![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
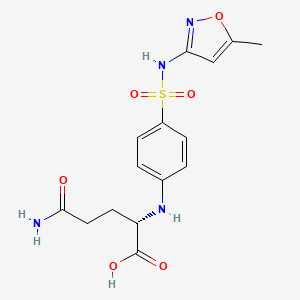
![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)
